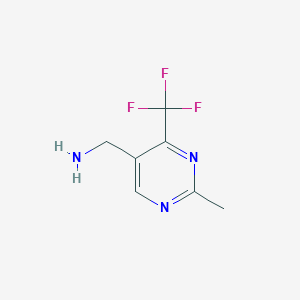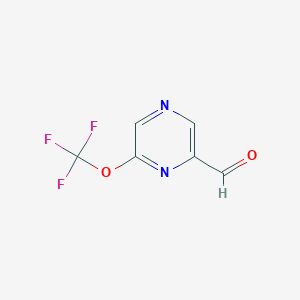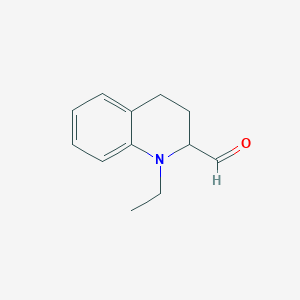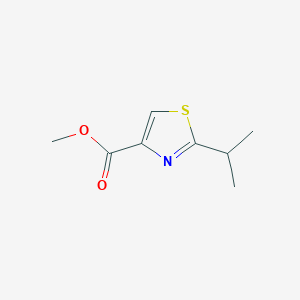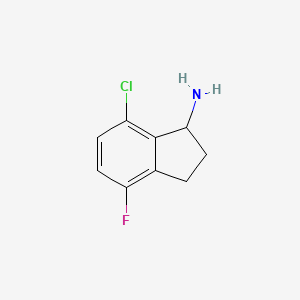
2-(Difluoromethyl)-5-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-methylnaphthalene: is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a methyl group (-CH₃) attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methylnaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. For example, the reaction of naphthalene with difluoromethyl 2-pyridyl sulfone under specific conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-5-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Methyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalenes
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in drug discovery and development.
Medicine: Due to its metabolic stability and lipophilicity, it is explored for potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the desired biological effects .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-5-methylnaphthalene
- 2-(Chloromethyl)-5-methylnaphthalene
- 2-(Bromomethyl)-5-methylnaphthalene
Comparison: 2-(Difluoromethyl)-5-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. The trifluoromethyl analog, for example, may exhibit different reactivity and biological activity due to the additional fluorine atom .
Propiedades
Fórmula molecular |
C12H10F2 |
|---|---|
Peso molecular |
192.20 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7,12H,1H3 |
Clave InChI |
YMHUXEQOPITVPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


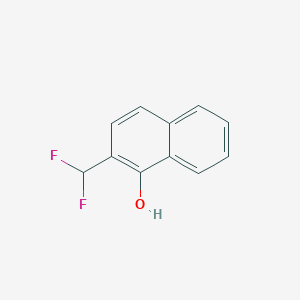

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
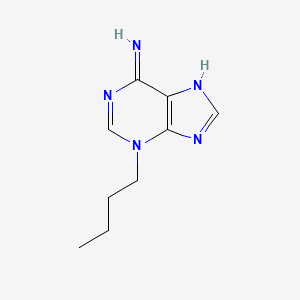
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
